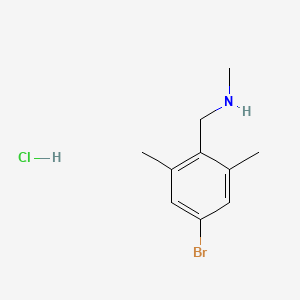
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Bromo-2,6-dimethylphenyl acetate” is a solid substance . It’s used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds, such as “tris(4-bromo-2,6-dimethylphenyl)borane”, has been reported . It was synthesized in one pot starting from 5-bromo-2-iodo-1,3-dimethylbenzene .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
The related compound “4-Bromo-2,6-dimethylphenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Environmental and Health Implications of Brominated Compounds
Polybrominated Dibenzo-p-dioxins and Dibenzofurans :
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are by-products of brominated flame retardants and are formed during combustion of these chemicals. They are also produced in the presence of bromine during incineration and in internal combustion engines. These compounds have similar toxic effects to their chlorinated counterparts, including hepatic, dermal, and gastrointestinal toxicities. The brominated compounds bind to cytosolic receptors mediating toxicities similar to chlorinated analogs and are considered potent environmental pollutants (Mennear & Lee, 1994).
Inorganic Bromine in the Marine Boundary Layer :
- The cycling of inorganic bromine in the marine boundary layer has gained attention due to its role in atmospheric chemistry. Bromide, from sea water, contributes to the formation of reactive inorganic gases affecting ozone and other marine air constituents. Understanding the cycling of inorganic bromine over oceans is crucial for assessing its global significance and impacts on climate and air quality (Sander et al., 2003).
Air-sea Flux of Bromoform :
- Bromoform is a significant source of organic bromine to the atmosphere, originating from macroalgal and planktonic sources in the sea. Its sea-to-air flux is crucial for understanding bromine's contribution to atmospheric chemistry. This review assesses the global source strength of bromoform and identifies key regions for further investigation to better understand its impact on atmospheric reactive bromine levels (Quack & Wallace, 2003).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-4-9(11)5-8(2)10(7)6-12-3;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAHDECBBLLEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-dimethylphenyl)-N-methylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

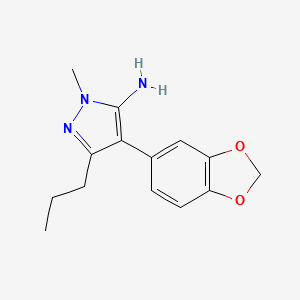
![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)
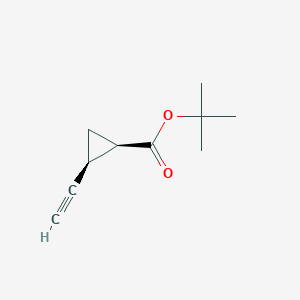
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
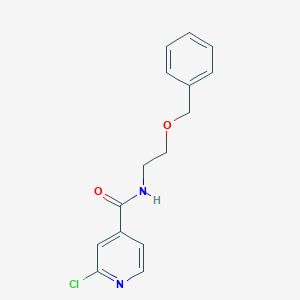
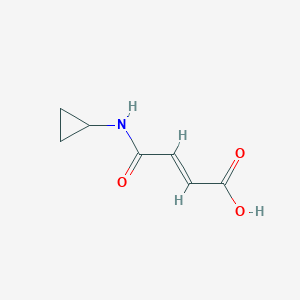
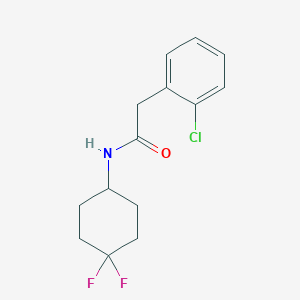
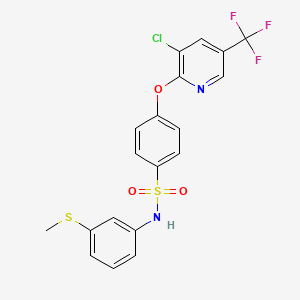
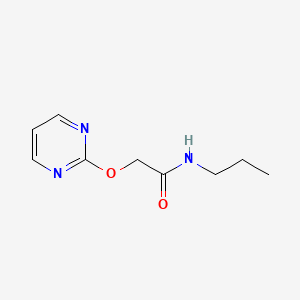
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)